1-(4-Phenylbuta-1,3-dien-1-YL)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylbuta-1,3-dien-1-yl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a pyrene core substituted with a phenylbuta-1,3-diene moiety. Pyrene is known for its unique optical and electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrene typically involves the use of pyrene as the core structure. Different electrophilic aromatic substitutions can be applied to introduce the phenylbuta-1,3-diene moiety at specific positions on the pyrene ring. Common synthetic routes include:
Heck Reaction: This involves the coupling of olefins and β-bromostyrenes using a palladium-dimer complex as a catalyst.
Electrophilic Aromatic Substitution:
Chemical Reactions Analysis
1-(4-Phenylbuta-1,3-dien-1-yl)pyrene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include bromine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Phenylbuta-1,3-dien-1-yl)pyrene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its unique optical properties make it useful in fluorescence studies and as a probe in biological imaging.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrene involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo photoisomerization, where it changes its structure upon exposure to light. This property is exploited in applications such as photodynamic therapy and fluorescence imaging .
Comparison with Similar Compounds
1-(4-Phenylbuta-1,3-dien-1-yl)pyrene can be compared with other pyrene derivatives, such as:
1,3,6,8-Tetrabromopyrene: Known for its use in synthetic chemistry and materials science.
1,6- and 1,8-Disubstituted Pyrenes: These compounds have unique electronic properties and are used in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct optical and electronic properties, making it valuable for specialized applications.
Properties
CAS No. |
312609-82-8 |
---|---|
Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(4-phenylbuta-1,3-dienyl)pyrene |
InChI |
InChI=1S/C26H18/c1-2-7-19(8-3-1)9-4-5-10-20-13-14-23-16-15-21-11-6-12-22-17-18-24(20)26(23)25(21)22/h1-18H |
InChI Key |
VGTQYHNAHQWSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.